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Compound of Interest

Compound Name: N-Nitroso Paroxetine

Cat. No.: B13426240 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genotoxic potential of N-Nitroso
Paroxetine, a nitrosamine impurity found in the antidepressant drug paroxetine, with other

well-characterized nitrosamines such as N-nitrosodimethylamine (NDMA) and N-

nitrosodiethylamine (NDEA). The information presented herein is supported by experimental

data from a range of in vitro genotoxicity assays to aid in risk assessment and drug

development.

Executive Summary
N-Nitroso Paroxetine has demonstrated a lack of genotoxic activity in key assays, including

the bacterial reverse mutation assay (Ames test) and in vitro micronucleus assay. This is in

stark contrast to many other simple nitrosamines, such as NDMA and NDEA, which are well-

established mutagens and carcinogens. The difference in genotoxic potential is primarily

attributed to their metabolic activation pathways. While many nitrosamines are metabolized to

DNA-reactive electrophiles, N-Nitroso Paroxetine appears resistant to the specific metabolic

activation step required for genotoxicity. Regulatory bodies have set a higher acceptable intake

(AI) limit for N-Nitroso Paroxetine compared to more potent nitrosamines, reflecting its lower

perceived risk.
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The following tables summarize quantitative data from various studies comparing the

genotoxicity and cytotoxicity of N-Nitroso Paroxetine with other nitrosamines.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results

Compound
Tester
Strains

Metabolic
Activation
(S9)

Concentrati
on Range
Tested

Result Reference

N-Nitroso

Paroxetine

Not specified

in detail, but

OECD 471

compliant

With and

without
Not specified Negative [1]

N-Nitroso

Paroxetine
Not specified Not specified Up to 200 µM

No DNA

damage
[2]

NDMA
TA100,

TA1535

Hamster liver

S9 (30%)
Not specified Positive [3][4][5]

NDEA
TA100,

TA1535

Hamster liver

S9 (30%)
Not specified Positive [3][4][5]

N-nitroso-

nortriptyline
Not specified Not specified Not specified Positive [2][6]

N-nitroso-

fluoxetine
Not specified Not specified Not specified Positive [2][6]

Table 2: In Vitro Micronucleus Assay Results
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Compound Cell Line
Metabolic
Activation
(S9)

Concentrati
on Range
Tested

Result (%
Micronuclei
Increase)

Reference

N-Nitroso

Paroxetine

2D and 3D

HepaRG
Endogenous Up to 200 µM

Negative (No

MN

formation)

[2]

N-Nitroso

Paroxetine
TK6

Hamster liver

S9
Not specified

Negative

(Weak, non-

significant

increase)

[6]

NDMA
2D and 3D

HepaRG
Endogenous Not specified

Positive

(Significant

increase)

[7]

NDEA
2D and 3D

HepaRG
Endogenous Not specified

Positive

(Significant

increase)

[7]

NDBA
2D and 3D

HepaRG
Endogenous Not specified

Positive

(Significant

increase)

[7]

N-nitroso-

nortriptyline
TK6

Hamster liver

S9
Up to 10 µM

Positive

(Concentratio

n-dependent

increase)

[6]

N-nitroso-

fluoxetine
TK6

Hamster liver

S9
Up to 5 µM

Positive

(Concentratio

n-dependent

increase)

[6]

Table 3: Regulatory Acceptable Intake (AI) Limits
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Compound AI Limit (ng/day) Regulatory Body Reference

N-Nitroso Paroxetine 1300 Health Canada, EMA [4][8]

NDMA 96 FDA [9][10]

NDEA 26.5 FDA

N-nitroso-nortriptyline 18 EMA [8]

Experimental Protocols
Enhanced Bacterial Reverse Mutation (Ames) Test for
Nitrosamines
This protocol is based on recommendations for enhanced sensitivity for nitrosamines,

consistent with OECD Test Guideline 471.

Tester Strains: A minimum of five strains of bacteria are used, including four strains of

Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and one strain of Escherichia coli

(WP2 uvrA (pKM101))[11].

Metabolic Activation: The assay is conducted with and without a metabolic activation system

(S9 mix). For nitrosamines, a high concentration of S9 (30% v/v) from the livers of hamsters

or rats pre-treated with enzyme inducers (e.g., phenobarbital and β-naphthoflavone) is

recommended for optimal sensitivity[3][4][5][11].

Assay Procedure (Pre-incubation Method):

A mixture of the bacterial tester strain, the test compound at various concentrations, and

the S9 mix (or a buffer for tests without metabolic activation) is prepared.

This mixture is pre-incubated at 37°C for 30 minutes to allow for metabolic activation of the

nitrosamine and its interaction with the bacterial DNA[3][4][5][11].

After pre-incubation, molten top agar is added to the mixture, which is then poured onto

minimal glucose agar plates.
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The plates are incubated at 37°C for 48-72 hours.

Data Analysis: The number of revertant colonies (colonies that have regained the ability to

grow in the absence of histidine for S. typhimurium or tryptophan for E. coli) is counted for

each concentration of the test substance and compared to the solvent control. A compound

is considered mutagenic if it produces a concentration-dependent increase in the number of

revertant colonies.

In Vitro Micronucleus Assay
This protocol is a generalized procedure based on OECD Test Guideline 487 for assessing

chromosomal damage.

Cell Culture: Human or rodent cell lines capable of cell division, such as human

lymphoblastoid TK6 cells or human hepatoma HepaRG cells, are used[12][13][14][15]. Cells

are maintained in a culture medium that supports their growth.

Treatment: Cells are exposed to a range of concentrations of the test substance, both with

and without an exogenous metabolic activation system (S9 mix), for a defined period[12][16].

Typically, a short treatment of 3-6 hours with S9 is followed by a recovery period, or a

continuous treatment of about 1.5-2 normal cell cycles without S9 is performed.

Cytokinesis Block (Optional but Recommended): Cytochalasin B is added to the culture

medium to block cytokinesis (the final stage of cell division), resulting in binucleated

cells[13]. This ensures that only cells that have completed one nuclear division are scored for

micronuclei.

Harvesting and Staining: After the treatment and recovery periods, cells are harvested,

treated with a hypotonic solution, and fixed. The cells are then stained with a DNA-specific

stain (e.g., Giemsa or a fluorescent dye).

Scoring: The frequency of micronucleated cells is determined by microscopic or flow

cytometric analysis of at least 2000 cells per concentration[17][18]. Micronuclei are small,

membrane-bound DNA fragments in the cytoplasm of the cells.

Data Analysis: The percentage of micronucleated cells at each concentration is compared to

the solvent control. A statistically significant, dose-dependent increase in the frequency of
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micronucleated cells indicates a positive result for genotoxicity[16].

Signaling Pathways and Experimental Workflows
Metabolic Activation of Nitrosamines
The genotoxicity of most nitrosamines is dependent on their metabolic activation by

cytochrome P450 (CYP) enzymes to form unstable α-hydroxy nitrosamines. These

intermediates can then break down to form DNA-reactive diazonium ions.

NDMA (Genotoxic)

N-Nitroso Paroxetine (Non-Genotoxic)

N-Nitrosodimethylamine
(NDMA)

α-Hydroxy NDMA
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CYP Enzymes
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Metabolites via
ring scission & conjugation

CYP Enzymes
(e.g., CYP2C19, 2D6, 3A4)

Resistant to α-carbon
hydroxylation

Click to download full resolution via product page

Caption: Metabolic pathways of NDMA leading to genotoxicity and N-Nitroso Paroxetine
detoxification.

Experimental Workflow for In Vitro Genotoxicity Testing
The following diagram illustrates a typical workflow for assessing the genotoxicity of a test

compound using the Ames test and the in vitro micronucleus assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b13426240#comparing-n-nitroso-paroxetine-
genotoxicity-with-other-nitrosamines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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